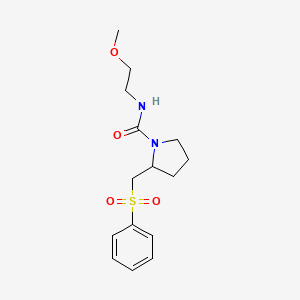
N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MSMP, and it is a white crystalline solid with a molecular weight of 371.46 g/mol.
Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to create compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound’s unique structure could be pivotal in developing new drugs with selective biological activity.
Antimicrobial Agents
Compounds with the pyrrolidine ring have shown potential as antimicrobial agents. The structural diversity offered by the pyrrolidine scaffold can lead to the development of novel antibacterial drugs with mechanisms of action different from traditional antibiotics, which is crucial in the fight against drug-resistant bacterial infections .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring’s carbons allows for enantioselective synthesis, which is essential for creating drugs with specific biological activity. Different stereoisomers can bind to enantioselective proteins in distinct ways, leading to varied biological profiles of drug candidates .
Pharmacophore Exploration
The sp3-hybridization of the pyrrolidine ring enables efficient exploration of pharmacophore space. This is beneficial for identifying and optimizing the necessary features for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups .
Structural Modification for Drug Optimization
The non-planarity of the pyrrolidine ring, due to a phenomenon called “pseudorotation”, allows for significant structural modifications. This flexibility can be exploited to optimize drug candidates for better ADME/Tox profiles, which are critical for successful drug development .
Target Selectivity Enhancement
The pyrrolidine scaffold can be modified to enhance target selectivity, which is vital for reducing side effects and increasing the efficacy of drugs. By altering the spatial orientation of substituents, medicinal chemists can design new compounds that bind more selectively to desired biological targets .
Propiedades
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-11-9-16-15(18)17-10-5-6-13(17)12-22(19,20)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCRHDOTPWBVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

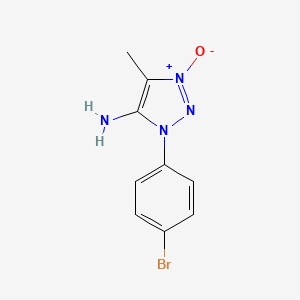

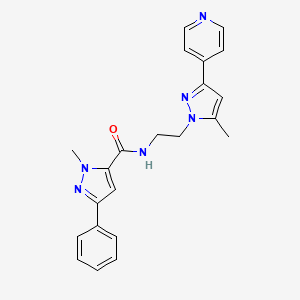
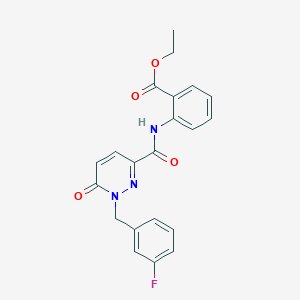
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2609425.png)
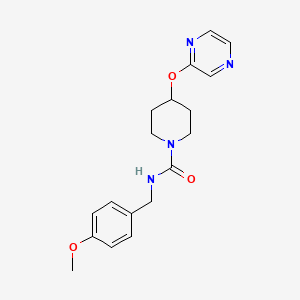
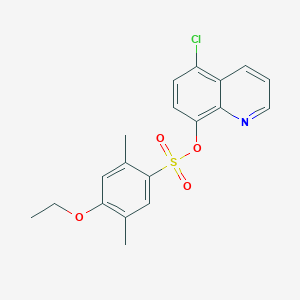
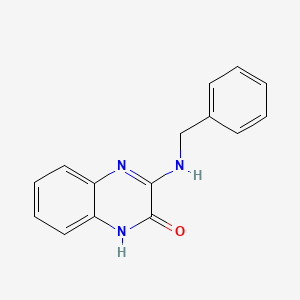
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone](/img/structure/B2609431.png)
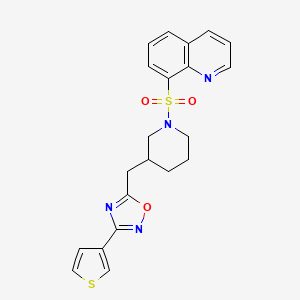
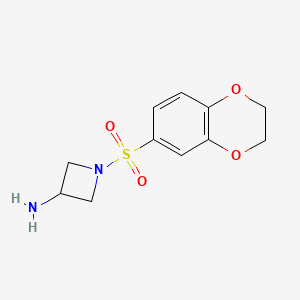
![3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide](/img/structure/B2609437.png)

![7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2609442.png)